molecular formula C12H23NO2 B6352861 Ethyl 3-[(2-methylcyclohexyl)amino]propanoate CAS No. 1099610-35-1

Ethyl 3-[(2-methylcyclohexyl)amino]propanoate

Cat. No.: B6352861
CAS No.: 1099610-35-1
M. Wt: 213.32 g/mol
InChI Key: XKHGOPJHZZPKGU-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-methylcyclohexyl)amino]propanoate is a secondary amine derivative characterized by an ethyl propanoate backbone substituted with a 2-methylcyclohexylamino group at the β-position. Its structure combines a cyclohexyl moiety, which imparts steric bulk and lipophilicity, with an ester group that enhances solubility and reactivity.

Properties

IUPAC Name

ethyl 3-[(2-methylcyclohexyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-3-15-12(14)8-9-13-11-7-5-4-6-10(11)2/h10-11,13H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHGOPJHZZPKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC1CCCCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The bromide leaving group in ethyl 3-bromopropanoate is displaced by the nucleophilic amine group of 2-methylcyclohexylamine. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (60–80°C). Catalytic bases like triethylamine may enhance reactivity by deprotonating the amine.

Optimization Challenges

Steric hindrance from the 2-methylcyclohexyl group may reduce reaction rates. Patent CN104910066A highlights similar challenges in synthesizing ethyl 3-(pyridin-2-ylamino)propanoate, where extended reflux times (24–100 hours) and nitrogen atmospheres were necessary to achieve moderate yields (30–52%). Adapting these conditions, a 72-hour reflux in THF with excess 2-methylcyclohexylamine could mitigate steric effects.

Reductive Amination Strategies

Reductive amination offers a stereoselective pathway by condensing a ketone or aldehyde with an amine followed by reduction. For this compound, ethyl acetoacetate could serve as the carbonyl precursor.

Reaction Workflow

  • Condensation : Ethyl acetoacetate reacts with 2-methylcyclohexylamine to form an imine intermediate.

  • Reduction : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst reduces the imine to the corresponding amine.

Yield and Selectivity

A study on analogous compounds reported yields of 70–92% when using Pd/C hydrogenation under mild pressures (1–3 bar). However, competing side reactions, such as over-reduction of the ester group, necessitate careful control of reaction time and catalyst loading.

Coupling Agent-Mediated Synthesis

Carbodiimide-based coupling agents, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and CDI (1,1'-carbonyldiimidazole), facilitate amide bond formation and can be adapted for amine-ester linkages.

Protocol Adaptation from Patent Literature

In a protocol for ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, CDI activated the carboxylate precursor before coupling with the amine. For this compound:

  • Activate ethyl 3-chloropropanoate with CDI in toluene at 55–60°C.

  • Introduce 2-methylcyclohexylamine and stir at 60–65°C for 3 hours.

  • Purify via silica gel chromatography (petroleum ether/ethyl acetate gradient).

Advantages and Limitations

This method avoids harsh conditions but requires stoichiometric coupling agents, increasing costs. Yields for similar reactions range from 70–82%.

Purification and Crystallization Techniques

Silica Gel Adsorption and Recrystallization

Patent CN104910066A details a purification workflow involving silica gel adsorption, decolorization, and recrystallization to achieve 99% purity for ethyl 3-(pyridin-2-ylamino)propanoate:

  • Dissolve crude product in ethyl acetate.

  • Adsorb impurities onto silica gel (150–1500 g).

  • Elute with petroleum ether/ethyl acetate (3:1 v/v).

  • Recrystallize from hot ethyl acetate.

Comparative Data on Purification Methods

MethodYield (%)Purity (%)Key Steps
Silica Gel Chromatography8699Adsorption, gradient elution
Recrystallization8198Ethyl acetate, cooling
Distillation7095Reduced pressure, 40°C

Comparative Analysis of Synthetic Methods

Yield and Efficiency

  • Nucleophilic Substitution : Moderate yields (30–52%), long reaction times.

  • Reductive Amination : High yields (70–92%), requires specialized catalysts.

  • Coupling Agents : Consistent yields (70–82%), scalable but costly.

Cost and Scalability

Coupling agent methods are less scalable due to reagent costs, whereas reductive amination offers better industrial feasibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-methylcyclohexyl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-[(2-methylcyclohexyl)amino]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-[(2-methylcyclohexyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. These interactions lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 3-[(2-methylcyclohexyl)amino]propanoate with structurally related propanoate esters, focusing on substituent effects, synthesis, physical properties, and applications.

Structural and Functional Group Analysis

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-Methylcyclohexylamino group at β-position C₁₂H₂₃NO₂ 213.32 (calculated) Aliphatic cyclohexyl group; secondary amine functionality
Ethyl 3-cyclohexenyl-2-(tosylamino)propanoate Cyclohexenyl and tosylamino groups at β/α-positions C₁₈H₂₅NO₄S 375.46 Tosyl (sulfonamide) group enhances electrophilicity; unsaturated ring
Ethyl 3-(pyridin-2-ylamino)propanoate Pyridinylamino group at β-position C₁₀H₁₄N₂O₂ 194.23 Aromatic pyridine ring; potential for coordination chemistry
Methyl 3-[(1-phenylcyclohexyl)amino]propanoate hydrochloride Phenylcyclohexylamino group at β-position; hydrochloride salt C₁₆H₂₄ClNO₂ 297.83 Bulky aromatic substituent; ionic form improves crystallinity
Ethyl 3-(methylthio)propanoate Methylthio group at β-position C₆H₁₂O₂S 148.22 Thioether functionality; notable in flavor/aroma chemistry

Physical Properties

  • Methyl 3-[(1-phenylcyclohexyl)amino]propanoate hydrochloride: Solid with defined crystallinity due to ionic character . Ethyl 2-(3,3-dimethylcyclohexylidene)propanoate: Liquid isolated via vacuum distillation (b.p. 89–90°C at 3 mbar) .
  • Solubility : Compounds with aromatic substituents (e.g., pyridinyl, phenyl) exhibit lower water solubility due to hydrophobicity, while ionic derivatives (e.g., hydrochloride salts) are more polar .

Biological Activity

Ethyl 3-[(2-methylcyclohexyl)amino]propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. The compound is synthesized through the esterification of β-alanine with ethanol, followed by a nucleophilic substitution reaction involving cyclohexylamine derivatives. Its structure suggests possible interactions with various biological targets, including enzymes and receptors, which may lead to significant pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction can modulate enzyme activity or receptor function, leading to various biological responses. The compound may act as an enzyme inhibitor by binding to the active site or may function as a receptor agonist or antagonist, influencing cellular signaling pathways and metabolic processes.

Key Mechanisms

  • Enzyme Inhibition : The compound can inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation : It can act on receptors, potentially leading to therapeutic effects such as analgesia or anti-inflammatory responses.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Effects : Studies suggest that the compound may reduce inflammation by modulating immune responses.
  • Analgesic Activity : Preliminary findings indicate potential pain-relieving properties, making it a candidate for further investigation in pain management therapies.

Case Studies

Recent studies have explored the effects of this compound in various biological systems:

  • In vitro Studies : Experiments conducted on cell lines demonstrated that the compound can significantly inhibit the activity of certain pro-inflammatory cytokines.
  • Animal Models : In vivo studies using rodent models showed that administration of the compound resulted in reduced pain responses compared to control groups.

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines in vitro
AnalgesicReduced pain response in animal models
Enzyme InhibitionSpecific enzyme targets identified

Research Applications

This compound has several applications in scientific research:

  • Organic Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development : Investigated for its potential as a therapeutic agent in treating inflammation and pain-related disorders.

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